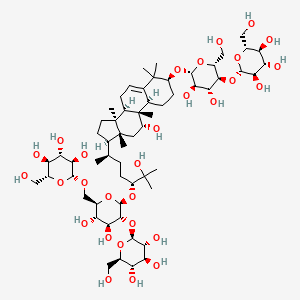
Iso-mogroside V
Vue d'ensemble
Description
Applications De Recherche Scientifique
Iso-mogroside V has a wide range of scientific research applications:
Chemistry: It is used as a natural sweetener in food chemistry due to its intense sweetness.
Medicine: Research has shown its potential neuroprotective effects in models of Parkinson’s disease by attenuating mitochondrial dysfunction.
Industry: this compound is employed as a natural food additive and flavor enhancer in the food industry.
Mécanisme D'action
Target of Action
Iso-mogroside V, also known as Isomogroside V, is a bioactive compound extracted from the plant Siraitia grosvenorii . It has been identified to interact with several targets, including Sirtuin3 (SIRT3), a protein that plays a crucial role in mitochondrial function . Other core targets of this compound include Jun, IL2, HSP90AA1, AR, PRKCB, VEGFA, TLR9, TLR7, STAT3, and PRKCA .
Mode of Action
This compound interacts with its targets to exert its effects. For instance, it has been shown to upregulate Sirtuin3 (SIRT3), thereby attenuating mitochondrial dysfunction . This interaction leads to a reduction in the overproduction of reactive oxygen species (ROS), recovery of the mitochondrial membrane potential (MMP), and an increase in the oxygen consumption rate and adenosine triphosphate (ATP) production .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the ROS-related intrinsic mitochondrial pathway . By upregulating Sirtuin3 (SIRT3), this compound can alleviate hyperacetylation of a key mitochondrial antioxidant enzyme, superoxide dismutase 2 (SOD2) . This modulation of the mitochondrial pathway plays a significant role in the neuroprotective effects of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to effectively attenuate neurotoxicity in models of Parkinson’s disease . This is achieved through a reduction in the number of apoptotic cells, as reflected by Annexin-V/propidium iodide co-staining using flow cytometry and TdT-mediated dUTP Nick-End Labeling (TUNEL) assay . Moreover, this compound treatment leads to the reversal of motor impairments and dopaminergic neuronal damage .
Analyse Biochimique
Biochemical Properties
Iso-mogroside V interacts with various enzymes, proteins, and other biomolecules. The chemical structure of this compound consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . This complex structure plays a key role in its biochemical properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has demonstrated excellent anti-inflammatory and antioxidant effects . In a study on Parkinson’s disease, this compound was found to reduce overproduction of reactive oxygen species (ROS), recover the mitochondrial membrane potential (MMP), and increase the oxygen consumption rate and adenosine triphosphate (ATP) production in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to attenuate neurotoxicity through a ROS-related intrinsic mitochondrial pathway . Additionally, it has been shown to inhibit the activation of the endoplasmic reticulum stress (ERS)-apoptosis pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to effectively attenuate neurotoxicity induced by MK-801 treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on Parkinson’s disease, motor impairments and dopaminergic neuronal damage induced by rotenone were reversed by treatment of 10 mg/kg this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. For instance, it has been found to improve the bioavailability and liver distribution of silybin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iso-mogroside V can be synthesized through the biotransformation of mogroside V using specific enzymes or microbial strains. The process involves selective hydrolysis of glucose residues at the C3 and C24 positions of mogroside V .
Industrial Production Methods: Industrial production of this compound typically involves extraction from dried monk fruit using solvents such as methanol combined with water . The extracted mogrosides are then purified using techniques like high-performance liquid chromatography (HPLC) with charged aerosol and UV detections .
Analyse Des Réactions Chimiques
Types of Reactions: Iso-mogroside V undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 11-oxo-mogroside V.
Reduction: Reduction reactions can convert it to mogrol, the aglycone form.
Substitution: Glycosylation reactions can modify its sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like glycosyl halides in the presence of catalysts such as silver triflate.
Major Products:
Oxidation: 11-oxo-mogroside V
Reduction: Mogrol
Substitution: Various glycosylated derivatives
Comparaison Avec Des Composés Similaires
Iso-mogroside V is unique among mogrosides due to its specific glycosylation pattern and intense sweetness. Similar compounds include:
Mogroside V: The most abundant mogroside in monk fruit, also intensely sweet.
Mogroside IV: Another sweet mogroside with a slightly different glycosylation pattern.
Siamenoside I: A minor mogroside with similar sweetness properties.
This compound stands out for its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and industrial use.
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKPHECGTGXVQW-SYUMKSFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Iso-mogroside V and where is it found?
A1: this compound is a cucurbitane-glycoside found in the fruit of the Luo Han Guo plant (Siraitia grosvenorii). [, ] This plant, also known as Monk fruit, is utilized as both a food and in traditional Chinese medicine. []
Q2: How sweet is this compound compared to sugar?
A2: this compound is approximately 500 times sweeter than a 0.5% (w/v) sucrose solution. []
Q3: How does the amount of this compound change as the Monk fruit matures?
A3: Research indicates that highly glycosylated mogrosides, including this compound and Siamenoside I, accumulate in the Monk fruit later in the maturation process, stabilizing from 75 to 90 days after pollination. [] This suggests harvesting the fruit after this period may yield higher amounts of these compounds.
Q4: Are there different methods for drying Monk fruit, and do they affect this compound content?
A4: Yes, Monk fruit can be dried using traditional hot-air drying or low-temperature techniques. [] Studies employing High-Performance Thin-Layer Chromatography (HPTLC) have shown that low-temperature drying results in significantly higher levels of this compound compared to hot-air drying. []
Q5: Can you provide the molecular formula and details about the chemical structure of this compound?
A5: The structure of this compound has been determined using various spectroscopic techniques, including 2D-NMR (COSY, TOCSY, NOESY, HSQC, and HMBC) and LC-MS. [, ] While a molecular formula wasn't explicitly provided in the provided abstracts, its complete chemical structure is elucidated as 3-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-mogrol-24-O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]β-D-glucopyranoside. []
Q6: What analytical methods are used to quantify this compound in Monk fruit?
A6: Several analytical techniques have been employed to quantify this compound and other mogrosides in Monk fruit. These include High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS-MS) [] and High-Performance Thin-Layer Chromatography (HPTLC). [] Researchers have also utilized vacuum drying methods in conjunction with HPLC-MS for analyzing ten different mogrol glycosides, including this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2548641.png)
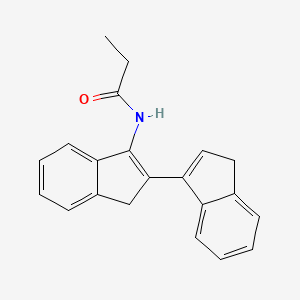
![N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide](/img/structure/B2548645.png)
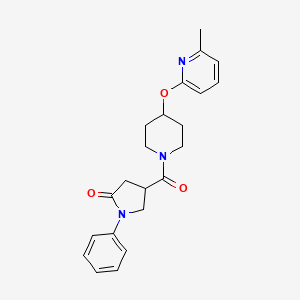
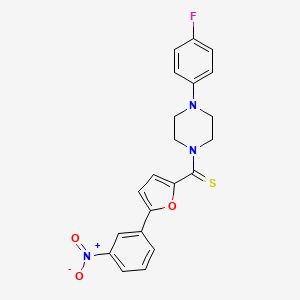
![tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride](/img/structure/B2548649.png)
![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)
![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2548651.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)
![2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2548654.png)
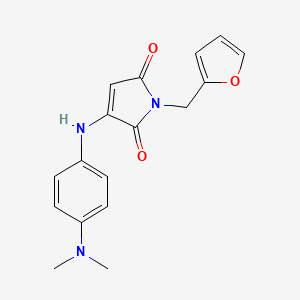
![N-(5-METHYL-1,2-OXAZOL-3-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2548660.png)
![rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B2548662.png)
![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)
